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molecular formula C9H10ClNO3 B176639 Ethyl 2-chloro-6-methoxyisonicotinate CAS No. 106719-08-8

Ethyl 2-chloro-6-methoxyisonicotinate

Cat. No. B176639
M. Wt: 215.63 g/mol
InChI Key: OSSXCXUUDCONKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296745B2

Procedure details

Into an oven-dried microwave vial was added ethyl 2-chloro-6-methoxyisonicotinate (0.6 g, 2.78 mmol), zinc cyanide (392 mg, 3.34 mmol), zinc dust (36.4 mg, 0.2 mmol) and N,N-dimethylacetamide (10 mL). The vial was capped, evacuated, and filled with nitrogen. This process was repeated 3 times. Then the cap of the vial was removed and bis(tri-t-butylphosphine)palladium(0) (142 mg, 0.278 mmol) was added. The vial was capped again, evacuated, and filled with nitrogen (3×). The reaction mixture was heated to 95° C. and left stirring for 18 h. The reaction mixture was diluted with ethyl acetate (100 mL) and filtered through Celite. The filtrate was poured into a saturated aqueous solution of sodium bicarbonate (100 mL). Then the mixture was extracted with ethyl acetate (50 mL×3). The combined organics were washed with a saturated aqueous solution of ammonium chloride, washed with brine and dried over sodium sulfate. The solvent was removed under reduced pressure and the residue was purified via flash chromatography to afford 2-cyano-6-methoxyisonicotinic acid (260 mg, 45.3%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 1.42 (s, 3H), 4.01 (s, 3H), 4.43 (s, 2H), 7.53 (s, 1H), 7.82 (s, 1H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
392 mg
Type
catalyst
Reaction Step One
Name
Quantity
36.4 mg
Type
catalyst
Reaction Step One
Quantity
142 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([O:13][CH3:14])[N:12]=1)[C:5]([O:7]CC)=[O:6].[CH3:15][N:16](C)C(=O)C>[C-]#N.[Zn+2].[C-]#N.[Zn].CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[C:15]([C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([O:13][CH3:14])[N:12]=1)[C:5]([OH:7])=[O:6])#[N:16] |f:2.3.4,^1:29,35|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OCC)C=C(N1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
zinc cyanide
Quantity
392 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
36.4 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
142 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen
CUSTOM
Type
CUSTOM
Details
Then the cap of the vial
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
The vial was capped again
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
filled with nitrogen (3×)
WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
ADDITION
Type
ADDITION
Details
The filtrate was poured into a saturated aqueous solution of sodium bicarbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
Then the mixture was extracted with ethyl acetate (50 mL×3)
WASH
Type
WASH
Details
The combined organics were washed with a saturated aqueous solution of ammonium chloride
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified via flash chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=C(N1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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